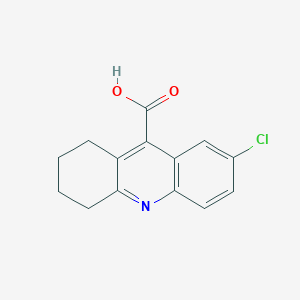

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

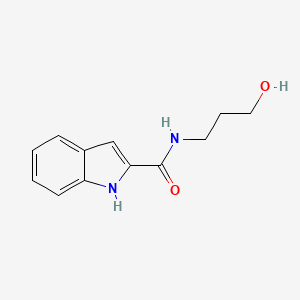

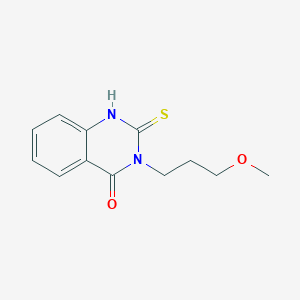

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is an acridine derivative . These derivatives are flat (planar) aromatic heterocyclic compounds having hydrophobic nitrogen .

Molecular Structure Analysis

The molecule contains a total of 32 bonds. There are 20 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

The molecular formula of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is C14H12ClNO2, and its molecular weight is 261.70 .科学的研究の応用

Solvent Development for Carboxylic Acids

The search for efficient recovery methods of carboxylic acids from aqueous streams due to their potential as precursors for bio-based plastics has led to exploring solvent developments for liquid-liquid extraction (LLX). Studies have introduced new solvents, such as ionic liquids, alongside traditional amine-based systems, to enhance the extraction of carboxylic acids. These advancements aim to improve the economic feasibility of processes involving lower acid concentrations and explore solvent regeneration strategies to minimize dilution in extraction processes (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids have been identified as inhibitors to microbes used in the fermentative production of biorenewable chemicals. Understanding the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae has highlighted the need for metabolic engineering strategies. These strategies aim to enhance microbial tolerance to these acids, which could improve the yield and titer of desired products (Jarboe, Royce, & Liu, 2013).

Metabolic Activation and Toxicity of Carboxylic Acids

Antimicrobial and Antitumor Potential of Carboxylic Acid Derivatives

Research into acyl thioureas and acyl thiosemicarbazides, derivatives of carboxylic acids, has shown promise due to their versatile biological activity. These compounds are under investigation for their antimicrobial, antifungal, and antitumor properties, indicating their potential for further drug development (Kholodniak & Kovalenko, 2022).

Organic Acids in Industrial Applications

Organic acids, including formic, acetic, citric, and lactic acids, have found applications beyond the food industry, such as in industrial cleaning and stimulation processes. Their effectiveness in these applications is often compared with more traditional acids like hydrochloric acid, highlighting the benefits and limitations of organic acids in industrial contexts (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Safety And Hazards

In case of exposure, it is recommended to move out of the dangerous area. If inhaled, remove the victim to fresh air. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

特性

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVBPPIOLNNDNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

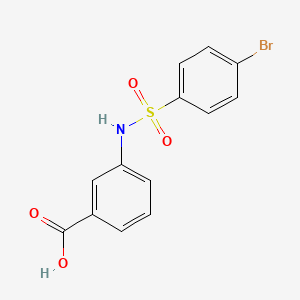

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

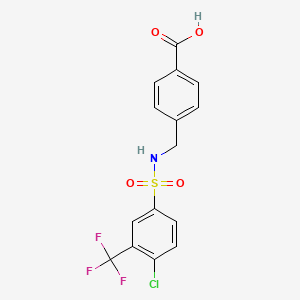

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

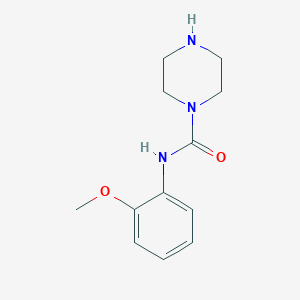

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)